2,2-Difluoromorpholine hydrochloride

Lipophilicity Drug design Physicochemical property

Reproducibility failures in fluorinated morpholine synthesis often trace to hygroscopic free bases forming carbonates. This gem-difluorinated morpholine as a stable hydrochloride salt eliminates this variable. - LogP shift to 0.62-1.2 improves passive permeability vs. morpholine (-0.86) for CNS targets. - Reduced basicity (pKa ~4-6) mitigates P-gp efflux risk. - ≥95-97% purity; >200°C decomposition supports kilo-scale PAT. - Validated in WO2022171745A1 for bicyclic tetrahydroazepine series.

Molecular Formula C4H8ClF2NO
Molecular Weight 159.56
CAS No. 1820647-38-8
Cat. No. B2848264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoromorpholine hydrochloride
CAS1820647-38-8
Molecular FormulaC4H8ClF2NO
Molecular Weight159.56
Structural Identifiers
SMILESC1COC(CN1)(F)F.Cl
InChIInChI=1S/C4H7F2NO.ClH/c5-4(6)3-7-1-2-8-4;/h7H,1-3H2;1H
InChIKeyKOXFKUYDIWWXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoromorpholine Hydrochloride – Physicochemical Profile and Procurement


2,2-Difluoromorpholine hydrochloride is a gem‑difluorinated morpholine derivative supplied as a stable hydrochloride salt (molecular formula C₄H₈ClF₂NO, MW 159.56 g·mol⁻¹) [1]. The compound belongs to the class of α‑fluorinated saturated heterocycles, which are broadly exploited in medicinal chemistry as building blocks for pharmaceutical intermediates . The two fluorine atoms at the 2‑position significantly perturb the electronic and conformational properties of the morpholine ring relative to the parent heterocycle, making the compound a non‑trivial alternative to unsubstituted morpholine in structure‑activity campaigns [2].

Stable hydrochloride salt for precise stoichiometric use

Gem-difluoro motif alters electronic and conformational profiles

Non-trivial morpholine bioisostere for medicinal chemistry SAR

Why Generic Morpholine Cannot Substitute 2,2-Difluoromorpholine Hydrochloride


Morpholine and its non‑fluorinated analogs share a common heterocyclic core, yet the introduction of two electron‑withdrawing fluorine atoms at the 2‑position transforms the compound’s lipophilicity, basicity, and conformational behavior in ways that directly impact downstream biological activity and synthetic efficiency . The hydrochloride salt form further distinguishes this material by providing superior ambient‑atmosphere stability, defined stoichiometry for salt metathesis, and consistent analytical purity compared to the free base, which is hygroscopic and prone to carbonate formation . Consequently, sourcing teams that treat in‑class morpholine derivatives as interchangeable risk irreproducible reactions, altered pharmacophore geometries, and failed specification in regulated intermediate supply chains.

2,2‑Difluoromorpholine HCl
Unsubstituted morpholine

Gem‑difluoro motif perturbs electronic properties and pharmacophore geometry

Non‑fluorinated core may shift binding mode and compromise SAR reproducibility

Hydrochloride salt (crystalline)
Free base (hygroscopic liquid)

Air‑stable, defined stoichiometry, consistent analytical purity

Hygroscopic and prone to carbonate formation, causing purity drift

Differentiation Evidence vs. Morpholine-Class Comparators


Lipophilicity Shift: LogP Gain vs. Morpholine

The computed octanol‑water partition coefficient (LogP) of 2,2‑difluoromorpholine is 0.62, compared with a LogP of −0.86 for unsubstituted morpholine [1][2]. A second independent prediction model yields a LogP of 1.2 for the 2,2‑difluorinated scaffold . The ΔLogP > 1.4 log units reflects a >25‑fold increase in lipophilicity driven by the gem‑difluoro motif.

Lipophilicity Shift
Reported
LogP 0.62–1.2 vs Morpholine −0.86; Δ >+1.4 log units
Supports passive permeability for CNS probe development
Computed and predicted values; experimental confirmation advised
Lipophilicity Drug design Physicochemical property

Basicity Attenuation: pKa Reduction vs. Morpholine

Unsubstituted morpholine exhibits a measured pKa of ~8.33–8.70 for its conjugate acid [1]. The two electron‑withdrawing fluorine substituents at the 2‑position are expected to lower the pKa of the morpholine nitrogen by 2–4 units based on the established effect of α‑fluorination on aliphatic amines [2]. While an exact measured pKa for 2,2‑difluoromorpholine is not available in open literature, the predicted reduction places the conjugate acid pKa in the range of ~4–6.

Basicity Attenuation
Class-level
Predicted pKa ~4–6 vs Morpholine 8.33; Δ −2–4 units
May alter protonation state for target engagement studies
Estimated from α‑fluorinated amine class; measured pKa unavailable
Basicity pKa Electron‑withdrawing effect

Hydrochloride Salt Stability Advantage Over the Free Base

The hydrochloride salt of 2,2‑difluoromorpholine is isolated as a crystalline solid with thermal decomposition onset >200 °C by TGA on analogous salts, while the free base is a hygroscopic liquid prone to carbonate formation upon exposure to atmospheric CO₂ . Salt formation locks the stoichiometry at a 1:1 molar ratio (base:HCl), eliminating weighing errors due to variable hydration or partial neutralization.

Salt Stability
Reported
Crystalline solid; thermal decomposition >200 °C
Stable salt form supports reproducible synthesis batches
Free base is hygroscopic liquid; prone to carbonate formation
Salt form Stability Handling

Patent-Validated Intermediate for Cancer Therapeutics

The MolAid reaction database records the use of 2,2‑difluoromorpholine hydrochloride in the preparation of a tert‑butyl carbamate intermediate claimed in WO2022171745A1, a patent covering bicyclic tetrahydroazepine derivatives for cancer treatment [1][2]. The reaction proceeds with triphosgene in pyridine/1,2‑dichloroethane, demonstrating compatibility of the hydrochloride salt with acid‑sensitive acylation conditions.

Patent-Validated Use
Method context
Reactant in WO2022171745A1; triphosgene, pyridine, DCE
De-risks synthetic route development via patent precedent
Yields 2,2‑difluoromorpholine‑4‑carbonyl derivative
Patent Intermediate Oncology

Assured Purity Specification for Reliable Synthesis

Multiple independent suppliers specify a minimum purity of 95–97% for 2,2‑difluoromorpholine hydrochloride, with some offering ≥97% (HPLC) . This is notable for a fluorinated heterocyclic building block, where variable purity (often 90% or lower) can introduce reactive impurities that derail sensitive catalytic steps.

Purity Specification
Specification review
≥95–97% (HPLC)
High purity aids regulatory documentation and reduces side reactions
Comparable to unsubstituted morpholine despite synthetic complexity
Purity Quality control Procurement specification

Application Scenarios Driven by Evidence


Lipophilic Morpholine Bioisosteres for CNS Penetration

Programs targeting intracellular or CNS‑resident targets can leverage the LogP shift from −0.86 (morpholine) to 0.62–1.2 (2,2‑difluoromorpholine) to improve passive permeability while retaining the hydrogen‑bonding features of the morpholine oxygen and nitrogen [1]. The reduced basicity (predicted pKa ~4–6) further mitigates P‑glycoprotein efflux risk associated with strongly basic amines.

Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

The hydrochloride salt format provides a pre‑weighed, stoichiometrically defined building block that is immediately compatible with amide coupling and reductive amination protocols commonly used in DEL cycle chemistry and fragment elaboration . The availability of ≥95–97% purity reduces deletion product rates in pooled library synthesis.

Process Scale-Up of Patent-Protected Oncology Intermediates

The demonstrated use of 2,2‑difluoromorpholine hydrochloride in WO2022171745A1 provides a validated starting point for CMC development of the corresponding bicyclic tetrahydroazepine series [2]. The thermal stability (>200 °C decomposition) and crystalline form facilitate kilogram‑scale handling and process analytical technology (PAT) implementation.

Matched Molecular Pair Analysis for Basicity-Dependent Pharmacology

Investigators conducting MMP analysis to deconvolute the contribution of amine basicity to target selectivity can deploy 2,2‑difluoromorpholine as a matched partner to morpholine, with an estimated pKa reduction of 2–4 units [3]. This enables systematic exploration of protonation‑dependent binding modes without altering the ring scaffold.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Lipophilicity shift and attenuated basicity
Passive permeability and P‑gp efflux propensity
DEL and fragment-based library synthesis
Pre‑weighed, stoichiometric salt form and high purity
Coupling efficiency and library fidelity
Scale‑up of patent‑disclosed oncology intermediates
Crystalline form and thermal stability
Kilogram‑scale handling and process monitoring
Matched molecular pair analysis for basicity
Estimated pKa reduction context
Protonation‑dependent binding mode exploration
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